molecular formula C14 H12 Cl2 N4 O2 . Zn Cl2 B080756 Fast Blue B Salt CAS No. 14263-94-6

Fast Blue B Salt

Cat. No.: B080756
CAS No.: 14263-94-6
M. Wt: 475.5 g/mol
InChI Key: GPPKNJIWDULNQH-UHFFFAOYSA-J
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Description

3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride: is an organic compound with the chemical formula Zn(C14H12N2O2)2. This compound is primarily utilized in scientific research for tissue staining, where it acts as a diazonium salt that can couple with various tissue components, particularly proteins and carbohydrates, to create a visible color under a microscope.

Mechanism of Action

Fast Blue B Salt, also known as 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride or 4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride, is a diazo dye known for its vibrant blue hue and is primarily utilized in biochemical assays .

Target of Action

The primary targets of this compound are enzymes such as acetylcholinesterase , α-glucosidase , and β-glucosidase . These enzymes play crucial roles in various biological processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound acts as a chromogenic substrate in enzymatic activity assays . The specific mechanism of action involves its coupling with an appropriate substrate that, when cleaved by the enzyme of interest, produces a colored precipitate . For example, acetylcholinesterase converts 1-naphthyl acetate to 1-naphthol, which reacts with this compound to form a purple-colored diazonium dye .

Biochemical Pathways

This compound is extensively used in histochemical staining, which allows researchers to visualize areas of enzyme activity under a microscope . This provides insights into the distribution and localization of enzymes within different tissue types and can help elucidate the roles of specific enzymes in various biological processes and diseases.

Pharmacokinetics

Its solubility in water is approximately 1 mg/ml , which could influence its bioavailability and distribution in biological systems.

Result of Action

The result of this compound’s action is the formation of a colored precipitate that is visibly detectable . This color change allows for the localization of enzymatic activity within tissues or cellular samples, contributing to a deeper understanding of cellular functions and their implications in broader biological contexts .

Action Environment

The action of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For instance, its storage temperature is recommended to be 2-8°C . .

Biochemical Analysis

Biochemical Properties

Fast Blue B Salt is used for the determination of acetylcholinesterase activity . Acetylcholinesterase converts 1-naphthyl acetate to 1-naphthol, which reacts with this compound to form a purple-colored diazonium dye . Similarly, this compound is also used for α- and β-glucosidase activity .

Cellular Effects

This compound is extensively used in histochemical staining . It enables researchers to visualize areas of enzyme activity under a microscope, providing insights into the distribution and localization of enzymes within different tissue types . This is particularly useful in studies related to enzyme expression patterns, which can help elucidate the roles of specific enzymes in various biological processes and diseases .

Molecular Mechanism

The specific mechanism of action of this compound involves its coupling with an appropriate substrate that, when cleaved by the enzyme of interest, typically alkaline phosphatase, produces a colored precipitate . This precipitate is then visibly detectable, rendering this compound an effective tool for localizing enzymatic activity within tissues or cellular samples .

Temporal Effects in Laboratory Settings

It is known that this compound is used in various assays, suggesting that it is stable under typical laboratory conditions .

Metabolic Pathways

This compound is involved in the metabolic pathways of acetylcholinesterase and α- and β-glucosidase . These enzymes interact with this compound during their respective biochemical reactions .

Subcellular Localization

Given its use in histochemical staining, it is likely that this compound can localize to areas of enzyme activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride involves the diazotization of 3,3’-dimethoxybiphenyl-4,4’-diamine. The reaction typically requires an acidic medium, such as hydrochloric acid, and a nitrosating agent like sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale diazotization reactions under controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.

    Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like potassium iodide or copper(I) chloride are commonly used.

    Coupling Reactions: Phenols or aromatic amines in an alkaline medium are typical reagents.

Major Products:

    Substitution Reactions: Products include halogenated biphenyls or hydroxylated biphenyls.

    Coupling Reactions: Azo dyes are the major products formed.

Scientific Research Applications

Histological Staining

Overview : Fast Blue B Salt is primarily utilized in histology for staining tissues. Its ability to provide clear contrast enhances the visualization of cellular structures under a microscope.

Applications :

  • Tissue Sample Visualization : It is essential for diagnosing diseases by allowing pathologists to observe cellular morphology.
  • Coupling Agent : Fast Blue B acts as a coupling agent in techniques that demonstrate aldehydes, forming blue-violet azo dyes when reacted with specific substrates .

Hematology Applications

Overview : In hematology, this compound plays a crucial role in differentiating blood cell types.

Applications :

  • Blood Cell Identification : It aids in the analysis of blood samples, facilitating the diagnosis of various blood disorders .
  • Cell Counting Techniques : Used in methods such as the Wright stain for counting and identifying leukocytes and erythrocytes.

Neuroscience Research

Overview : The compound is employed in neuroscience to trace neuronal pathways and study brain functions.

Applications :

  • Neuronal Tracing : Fast Blue B’s fluorescent properties enable researchers to visualize neuronal connections, which is vital for understanding neurological diseases .
  • Studies on Neurotransmission : It has been used in experiments assessing neurotransmitter release and receptor interactions.

Environmental Testing

Overview : this compound is valuable in environmental science for detecting pollutants.

Applications :

  • Pollution Detection : Its sensitivity to specific contaminants makes it effective for quantifying pollutants in water samples .
  • Ecotoxicological Assessments : Used to evaluate the impact of contaminants on aquatic life and ecosystems.

Quality Control in Pharmaceuticals

Overview : In the pharmaceutical industry, this compound is utilized for quality control processes.

Applications :

  • Colorimetric Analysis : It assists in verifying the presence of active ingredients in drug formulations .
  • Stability Testing : Employed to ensure that pharmaceutical products meet safety and efficacy standards.

Table 1: Summary of Applications

Application AreaSpecific UsesKey Benefits
Histological StainingTissue visualization, aldehyde demonstrationEnhanced diagnostic accuracy
HematologyBlood cell differentiationImproved disease diagnosis
NeuroscienceNeuronal pathway tracingInsights into brain function
Environmental TestingPollutant detection in water samplesEffective monitoring of ecosystems
Pharmaceutical QCActive ingredient verificationEnsures product safety

Table 2: Case Studies

Study ReferenceApplication FocusFindings
Forensic ScienceAntimicrobial properties of inks using this compound were assessed.
Chromatographic TestingHPLC method developed for analyzing this compound with high retention times.
Biological AssaysUsed in enzymatic assays to detect acetylcholinesterase inhibition.

Comparison with Similar Compounds

    3,3’-Dimethoxybiphenyl-4,4’-diamine: This is the precursor in the synthesis of the diazonium compound.

    Fast Blue B Base: Another diazonium compound used for similar staining purposes.

Uniqueness: 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride is unique due to its specific staining properties and its ability to form stable diazonium salts, which are essential for its applications in scientific research .

Biological Activity

Fast Blue B Salt, also known as Fast Blue BB, is a diazo dye primarily used in histological staining and as a reagent in various analytical applications, particularly in the detection of cannabinoids. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its applications in forensic science, and its potential implications for health and safety.

This compound is a diazonium compound with the molecular formula C14H12N4O2Cl4ZnC_{14}H_{12}N_4O_2Cl_4Zn. It is characterized by its vivid blue color and is soluble in water, which facilitates its use in various analytical techniques. The dye's structure allows it to form stable complexes with various organic compounds, making it useful in histochemical staining and as a reagent for detecting specific substances.

1. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. In a study evaluating free radical scavenging activity, Fast Blue B demonstrated significant potential to neutralize free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where Fast Blue B showed effective scavenging activity comparable to standard antioxidants like ascorbic acid .

2. Application in Forensic Science

This compound is widely used in forensic science for the detection of cannabinoids. Its ability to react with tetrahydrocannabinol (THC) allows for rapid colorimetric analysis, which can differentiate between THC and other compounds that may yield false positives. A study utilizing cyclic voltammetry indicated that Fast Blue B could effectively differentiate THC from other plant extracts, enhancing the reliability of drug testing methodologies .

Table 1: Comparison of Detection Methods Using Fast Blue B

MethodDetection LimitSpecificityTime Required
Thin-Layer Chromatography1.0 ng/mLHighMinutes
Colorimetric Analysis3.5 ng/mLModerate to HighSeconds
Cyclic Voltammetry1.0 ng/mLHighSeconds

3. Histological Applications

In histology, this compound serves as a vital staining agent for visualizing cellular structures. It reacts with amino groups in proteins to form colored complexes, enabling the identification of specific tissue types under a microscope. This property is particularly useful in studying plant tissues and diagnosing diseases .

Case Studies

Case Study 1: Detection of Cannabinoids
A forensic study employed this compound to analyze cannabis samples. The results indicated that the dye provided a rapid and distinct color change upon contact with THC, facilitating quick identification and quantification of cannabinoids present in various samples .

Case Study 2: Antioxidant Activity Assessment
In another research project assessing the antioxidant properties of various compounds, Fast Blue B was included among tested substances. The findings revealed that it exhibited significant free radical scavenging activity, suggesting potential health benefits when incorporated into dietary supplements or pharmaceuticals aimed at combating oxidative stress .

Safety Considerations

Despite its utility, concerns regarding the safety of this compound have been raised due to potential carcinogenic properties associated with residual amines in diazonium salts. Regulatory bodies have recommended careful handling and limited exposure to minimize health risks .

Properties

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPKNJIWDULNQH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4N4O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14263-94-6
Record name 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14263-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Fast Blue B Salt reacts with phenolic compounds found in cannabinoids, such as Δ9-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN), resulting in a characteristic color change. This color change forms the basis for detecting these compounds in various matrices. [, , , ]

A: this compound reacts with a variety of phenolic compounds, including those found in plants. This reactivity is not limited to cannabinoids. For example, this compound has been used to detect phenolic compounds in Aloe exudates [], to study polyphenols in Norway spruce buds [], and to analyze aminoglycoside concentration in blood plasma [, , ].

ANone: The molecular formula of this compound is C14H14Cl2N4O2Zn. Its molecular weight is 398.56 g/mol.

A: this compound is sensitive to moisture and light. It should be stored in a cool, dry place, protected from light, to ensure its stability. []

A: While this compound-based field tests for marijuana exist [], their reliability depends on several factors, including reagent storage and handling. Environmental factors like moisture and light can degrade this compound, potentially leading to inaccurate results.

A: this compound is used as a coupling agent in enzyme assays that measure the activity of enzymes like esterases, lipases, and acetylcholinesterases. In these assays, the enzyme acts on a substrate to release a product that then reacts with this compound to produce a colored compound. The intensity of the color is proportional to the enzyme activity. [, , , , , , ]

A: this compound is used in enzyme inhibition-based methods for detecting organophosphorus pesticide residues. These pesticides inhibit esterase activity. A decrease in color development after reaction with this compound indicates the presence of these pesticides. [, ]

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